molecular formula C6H4ClF2N B6237968 4-(chloromethyl)-2,3-difluoropyridine CAS No. 1228898-32-5

4-(chloromethyl)-2,3-difluoropyridine

Cat. No.: B6237968
CAS No.: 1228898-32-5
M. Wt: 163.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2,3-difluoropyridine is an organic compound belonging to the pyridine family, characterized by the presence of a chloromethyl group at the 4-position and two fluorine atoms at the 2 and 3 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2,3-difluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method includes the chloromethylation of 2,3-difluoropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the electrophilic substitution at the 4-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted pyridine derivatives
  • Aldehydes or carboxylic acids
  • Methyl-substituted pyridines

Scientific Research Applications

4-(Chloromethyl)-2,3-difluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.

    Medicine: Explored for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2,3-difluoropyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

  • 4-(Bromomethyl)-2,3-difluoropyridine
  • 4-(Iodomethyl)-2,3-difluoropyridine
  • 4-(Hydroxymethyl)-2,3-difluoropyridine

Comparison: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine moieties, which impart distinct reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its balanced reactivity and availability. The hydroxymethyl analog, on the other hand, exhibits different reactivity patterns, particularly in nucleophilic substitution reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(chloromethyl)-2,3-difluoropyridine can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,3-difluoropyridine", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methylene chloride" ], "Reaction": [ "Step 1: 2,3-difluoropyridine is reacted with formaldehyde and hydrochloric acid to form 4-(chloromethyl)-2,3-difluoropyridine.", "Step 2: The resulting product is then treated with sodium hydroxide to deprotonate the chloromethyl group.", "Step 3: The deprotonated product is then reacted with potassium carbonate and methylene chloride to form the final product, 4-(chloromethyl)-2,3-difluoropyridine." ] }

CAS No.

1228898-32-5

Molecular Formula

C6H4ClF2N

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.